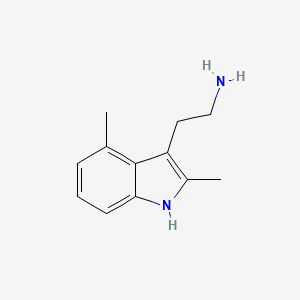

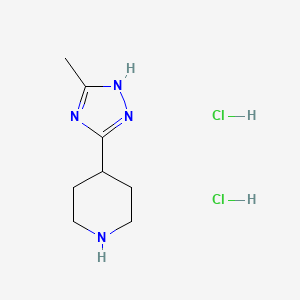

![molecular formula C12H10N2O4 B2518111 4-[(1-メチル-2,5-ジオキソ-2,5-ジヒドロ-1H-ピロール-3-イル)アミノ]安息香酸 CAS No. 920874-48-2](/img/structure/B2518111.png)

4-[(1-メチル-2,5-ジオキソ-2,5-ジヒドロ-1H-ピロール-3-イル)アミノ]安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves several steps and different starting materials. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride yield alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines . Additionally, the synthesis of azo-benzoic acids and their precursors involves the use of spectroscopic techniques for structural confirmation . The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds also contributes to the body of knowledge on pyrrole derivatives, which are of interest due to their potential antibacterial and antitubercular properties .

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to the one have been analyzed using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) methods are commonly employed to optimize molecular structures and geometries, as well as to predict vibrational wavenumbers and NMR chemical shift values . The molecular structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin(IV) complexes have been characterized by elemental analysis and spectral studies, with geometry around the tin atom deduced from both solid and solution studies .

Chemical Reactions Analysis

The chemical behavior of pyrrole derivatives in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of different substituents, as seen in the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the luminescent properties of naphthalimide derivatives connected to benzoic acid are influenced by the polarity of the solvents, and these compounds can form nano-aggregates with enhanced emission in certain conditions . The study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid included an analysis of its molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing insights into the compound's reactivity and stability . Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been tested for their biological applications, including toxicity against different bacteria and fungi .

科学的研究の応用

有機スズ(IV)錯体

この化合物は、有機スズ(IV)錯体の合成に使用されてきました。 これらの錯体は、元素分析とスペクトル研究によって特徴付けられています 。 スズ原子の周りの幾何学は、固体および溶液の両方の研究から推測されています 。

生物学的用途

この化合物の有機スズ(IV)錯体は、様々な細菌および真菌に対して、その毒性を判定するために試験されています 。 LD50データも、ブラインシュリンプ法を用いて計算されました 。

イミダゾール含有化合物

イミダゾールは、3つの炭素原子、2つの窒素原子、4つの水素原子、および2つの二重結合を有する5員環複素環式基です 。 1,3-ジアゾールの誘導体は、抗菌作用、抗マイコバクテリア作用、抗炎症作用、抗腫瘍作用、抗糖尿病作用、抗アレルギー作用、解熱作用、抗ウイルス作用、抗酸化作用、抗アメーバ作用、抗寄生虫作用、抗真菌作用、および潰瘍形成作用など、様々な生物活性を示します 。

生体チオール用のセンサープローブ

この化合物は、生体チオール(システイン、ホモシステイン、またはグルタチオン)の選択的検出のための新規センサープローブとして、マレイミド修飾グラフェン量子ドット(M-GQDs)とフタロシアニン亜鉛(2)の製造に使用されています。これは、生体チオールとマレイミド修飾プローブの間の迅速かつ特異的なマイケル付加反応を介したものです 。

抗マラリアおよびHIV-1プロテアーゼ阻害活性

構造的に関連するピロール-3-カルボン酸の4-オキソ誘導体および一般的にピロリン-4-オンは、抗マラリア およびHIV-1プロテアーゼ阻害 活性を持つ生物活性化合物としても注目されています。

標的酸のモノハイドレートの合成

核磁気共鳴(NMR)分光法およびX線回折分析を用いることで、メチル4-メチル-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジン-3-カルボキシレートのアルカリ加水分解を用いて反応条件を変化させることにより、標的酸のモノハイドレート、そのナトリウム塩、または4-メチル-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジンを成功裏に合成できることが証明されています 。

作用機序

Target of Action

The primary targets of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions, and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The molecular and cellular effects of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid’s action include selective inhibitory activity against various proteins . This results in diverse biological activities, including anticandidiasis and antituberculosis properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid. For instance, the compound’s reaction with secondary amines to form derivatives occurs at a specific temperature

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYQFYHESQQDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)